2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride
Overview
Description
2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride is an organic compound with the molecular formula C8H7ClO4S. It is a sulfonyl chloride derivative of 2,3-dihydro-1,4-benzodioxine, characterized by the presence of a sulfonyl chloride group attached to the benzodioxine ring. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride typically involves the sulfonation of 2,3-dihydro-1,4-benzodioxine followed by chlorination. The process can be summarized as follows:
Sulfonation: 2,3-Dihydro-1,4-benzodioxine is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.
Chlorination: The resulting sulfonic acid derivative is then treated with thionyl chloride or phosphorus pentachloride to convert the sulfonic acid group to a sulfonyl chloride group
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.
Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonic acid or sulfonyl hydride under specific conditions
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by the reduction of the sulfonyl chloride group.
Scientific Research Applications
2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride is utilized in various scientific research applications, including:
Chemistry: Used as a reagent for the synthesis of sulfonamide and sulfonate ester derivatives.
Biology: Employed in the modification of biomolecules through sulfonylation reactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Applied in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent .
Comparison with Similar Compounds
- 1,4-Benzodioxan-6-sulfonyl chloride
- 1,3-Benzodioxole-5-sulfonyl chloride
- Indan-5-sulfonyl chloride
- 6-Methoxynaphthalene-2-sulfonyl chloride
Comparison: 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride is unique due to its specific structural features, including the benzodioxine ring and the position of the sulfonyl chloride group. This structural uniqueness imparts distinct reactivity and properties compared to other sulfonyl chlorides, making it valuable in specific synthetic applications .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4S/c9-14(10,11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHSRWUHRLYAPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379863 | |
Record name | 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63758-12-3 | |
Record name | 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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